Product packaging for Moxonidine(Cat. No.:CAS No. 75438-57-2)

Moxonidine

Cat. No.: B001115
CAS No.: 75438-57-2
M. Wt: 241.68 g/mol
InChI Key: WPNJAUFVNXKLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moxonidine is a centrally acting antihypertensive agent, chemically classified as a selective agonist of the imidazoline I1 receptor subtype (I1) with a much lower affinity for α2-adrenergic receptors . This distinctive pharmacological profile underpins its primary research application in the study of central sympathetic nervous system regulation and cardiovascular physiology . Mechanism of Action: this compound exerts its effects by binding with high selectivity to I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem . This binding results in a reduction of sympathetic outflow from the central nervous system, leading to decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure . Its higher selectivity for I1-receptors compared to older agents like clonidine is a key point of investigation for potentially improved side-effect profiles, particularly reduced sedation . Research Applications: • Cardiovascular Research: Used to study central mechanisms of blood pressure control and sympathetic overactivity in models of essential hypertension . • Metabolic Studies: Investigated for its potential effects on insulin sensitivity and glucose metabolism, independent of blood pressure reduction, particularly in the context of the insulin resistance syndrome . • Neuropharmacology: Serves as a critical tool for elucidating the function of imidazoline I1-receptors and their role in the central nervous system . Pharmacokinetic Note: this compound is characterized by high oral bioavailability (~88%) and a relatively short plasma elimination half-life of approximately 2 to 3 hours. It undergoes minimal metabolism, with a majority (~50-75%) of the administered dose excreted unchanged in the urine, necessitating consideration of renal function in research models . Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClN5O B001115 Moxonidine CAS No. 75438-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNJAUFVNXKLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045170
Record name Moxonidine
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Molecular Weight

241.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Moxonidine
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CAS No.

75438-57-2
Record name Moxonidine
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Record name Moxonidine [USAN:INN:BAN]
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Record name Moxonidine
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Record name Moxonidine
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Record name 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine
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Record name MOXONIDINE
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Record name Moxonidine
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Molecular and Cellular Pharmacodynamics of Moxonidine

Imidazoline (B1206853) Receptor System Investigations

The primary mechanism of moxonidine involves its activity as a selective agonist at I1-imidazoline receptors. patsnap.com This interaction is central to its therapeutic effects. Extensive research has been dedicated to understanding the binding affinity, selectivity, and functional consequences of this compound's engagement with the imidazoline receptor system.

I1-Imidazoline Receptor Agonism: Binding Affinity and Selectivity Studies

This compound demonstrates a high and selective affinity for I1-imidazoline receptors. nih.gov Radioligand binding assays have been instrumental in characterizing these properties. Studies using [3H]this compound have shown that it preferentially labels I1-imidazoline sites over alpha-2-adrenergic sites. drugbank.com Research on bovine ventrolateral medulla (VLM) membranes revealed that this compound's binding to I1-imidazoline sites correlated strongly with its clinical antihypertensive potency, a correlation not observed with its binding to alpha-2 adrenergic receptors. nih.gov

The selectivity of this compound for I1-imidazoline receptors over alpha-2 adrenergic receptors is a key feature of its pharmacological profile. This selectivity ratio varies across different tissues and species but consistently indicates a preferential affinity for the I1 receptor. For instance, in the rat renal medulla, this compound exhibited an almost 700-fold selectivity for I1-imidazoline sites compared to the alpha-2B adrenergic receptor subtype. nih.gov In bovine VLM, it showed a 40-fold to 70-fold selectivity for I1-imidazoline sites. nih.gov

Binding Affinity and Selectivity of this compound for I1-Imidazoline vs. Alpha-2 Adrenergic Receptors
Tissue/SpeciesSelectivity for I1-Imidazoline ReceptorsReference
Bovine Ventrolateral Medulla (VLM)40-70 fold higher than for Alpha-2 Adrenergic Receptors nih.gov
Rat Renal Medulla~700 fold higher than for Alpha-2B Adrenergic Receptor Subtype nih.gov

Distribution and Functional Characterization of I1 Receptors in Cardiovascular Regulatory Centers

I1-imidazoline receptors are strategically located in areas of the central nervous system that are crucial for cardiovascular regulation. wikipedia.org The primary site of action for the antihypertensive effect of this compound is the rostral ventrolateral medulla (RVLM), a key region in the brainstem that governs sympathetic outflow. nih.govpatsnap.com Receptor autoradiography has confirmed the presence of I1-imidazoline sites in the RVLM and other areas of the brainstem reticular formation. drugbank.com In contrast, alpha-2 adrenergic receptors are more predominantly localized to the nucleus of the solitary tract. drugbank.com

Functionally, the activation of I1 receptors in the RVLM by this compound leads to an inhibition of sympathetic nervous system activity. patsnap.com This central sympathoinhibition results in decreased peripheral vascular resistance and a subsequent reduction in blood pressure. drugbank.com Studies in which this compound was directly administered into the RVLM of animal models demonstrated a pronounced blood pressure-lowering effect, which could be abolished by selective I1-receptor antagonists. nih.gov These findings underscore the critical role of I1 receptors in the RVLM in mediating the therapeutic action of this compound. nih.gov I1 receptors are also found in other locations, including the kidney, pancreas, and platelets, where they may contribute to other physiological effects. tocris.com

Differential Affinity for Alpha-2 Adrenergic Receptors versus I1 Receptors

While this compound's primary target is the I1-imidazoline receptor, it does possess some affinity for alpha-2 adrenergic receptors, albeit significantly lower than for I1 receptors. patsnap.comdrugbank.com This differential affinity is a defining characteristic of second-generation centrally acting antihypertensives like this compound and is responsible for their improved side-effect profile compared to older agents like clonidine (B47849). drugbank.comnih.gov

The ratio of affinity for I1-imidazoline receptors to that of alpha-2 adrenergic receptors serves as an index of selectivity. nih.gov For this compound, this ratio is consistently high, indicating a strong preference for I1 receptors. nih.gov For example, studies have shown that this compound's affinity for I1 receptors can be 40 to 700 times greater than its affinity for alpha-2 adrenergic receptors, depending on the tissue and receptor subtype being examined. nih.gov This selectivity ensures that the primary pharmacological effect is mediated through the I1 receptor pathway, minimizing the alpha-2 adrenergic-mediated side effects. patsnap.comdrugbank.com

Differential Affinity of this compound
ReceptorRelative AffinityPrimary Mediated EffectReference
I1-Imidazoline ReceptorHighAntihypertensive Action nih.govdrugbank.com
Alpha-2 Adrenergic ReceptorLowSedation, Dry Mouth patsnap.comnih.gov

Neurotransmitter Modulation and Signaling Pathways

The interaction of this compound with I1-imidazoline receptors initiates a cascade of events that modulate neurotransmitter release and intracellular signaling pathways, ultimately leading to a reduction in sympathetic tone.

Central Sympathoinhibition Mechanisms

The principal mechanism through which this compound exerts its antihypertensive effect is central sympathoinhibition. nih.gov By acting on I1-imidazoline receptors in the RVLM, this compound reduces the firing rate of sympathetic nerves originating from this region. nih.govpatsnap.com This leads to a decrease in sympathetic outflow to peripheral organs, including the heart and blood vessels, resulting in reduced cardiac output and vasodilation. drugbank.com

A direct consequence of this compound-induced central sympathoinhibition is the reduced release of catecholamines, specifically noradrenaline and adrenaline. nih.gov Clinical studies have demonstrated that chronic treatment with this compound significantly lowers plasma levels of both noradrenaline and adrenaline. nih.govresearchgate.net

Table 1: Effect of this compound on Plasma Renin Activity in Different Study Populations
Study PopulationEffect of this compound on Plasma Renin ActivityReference
Hypertensive PatientsReduced researchgate.net
Healthy Male VolunteersNo significant change drugbank.comnih.gov
Obese Hypertensive PatientsNo alteration nih.gov
Involvement of GABAergic and Glutamatergic Mechanisms in Brainstem Nuclei

The brainstem, particularly the nucleus of the solitary tract (NTS) and the rostral ventrolateral medulla (RVLM), is a critical site for the central action of this compound. nih.govoup.com The interplay of inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission in these regions is pivotal to this compound's effects.

Research indicates a significant role for GABAergic mechanisms in mediating the hypotensive and sympathoinhibitory actions of this compound. In the RVLM, this compound has been shown to increase the release of GABA. nih.govnih.gov This enhanced GABAergic activity leads to the inhibition of presympathetic neurons, resulting in reduced sympathetic outflow. nih.govnih.gov Furthermore, chronic central infusion of this compound can upregulate the protein expression of both GABA-A and GABA-B receptors in the RVLM. nih.gov Studies in the NTS have also demonstrated that the hypotensive and sympathoinhibitory effects of this compound are dependent on GABA receptors, as the GABAA antagonist bicuculline (B1666979) attenuates these effects. nih.gov

The role of glutamatergic mechanisms is more complex. While glutamate (B1630785) is a major excitatory neurotransmitter in the brainstem, the direct effect of this compound on glutamatergic transmission is not as straightforward. In the NTS, blockade of ionotropic glutamate receptors with kynurenic acid did not reduce the hypotension and sympathoinhibition elicited by this compound, suggesting these effects are not primarily mediated by ionotropic glutamate receptors in this nucleus. nih.gov However, some evidence from the RVLM suggests a potential indirect role, where this compound may stimulate the release of glutamate, which in turn triggers the release of GABA. nih.gov Additionally, in vitro studies have shown that this compound can offer a neuroprotective effect against glutamate-induced neurotoxicity in frontal cortical cell cultures. patsnap.com

Peripheral Sympathetic Tone Modulation

This compound effectively reduces peripheral sympathetic tone, which contributes significantly to its antihypertensive action. This is evidenced by a decrease in plasma levels of catecholamines, such as noradrenaline and adrenaline, under both basal conditions and during periods of physical and mental stress. oup.comnih.gov By inhibiting central sympathetic outflow, this compound leads to a reduction in the firing rate of sympathetic nerves innervating peripheral blood vessels, the heart, and the kidneys. researchgate.net This results in vasodilation and a decrease in peripheral vascular resistance. Studies have demonstrated that this compound reduces muscle sympathetic nerve activity in both normotensive and hypertensive individuals. researchgate.net

Direct Organ-Specific Molecular Effects

Cardiac Imidazoline Receptor Upregulation and Activation

The heart possesses imidazoline I1-receptors, and their regulation appears to be influenced by both hypertensive states and this compound treatment. In spontaneously hypertensive rats (SHR), there is an upregulation of cardiac I1-receptors in the atria. oup.com Chronic treatment with this compound has been shown to normalize this upregulation in a dose-dependent manner. This normalization of I1-receptor density suggests a direct regulatory effect of this compound on these cardiac receptors, which may contribute to its long-term cardiovascular benefits. oup.com

Cellular Mechanisms of Cardioprotection: Apoptosis, Fibrosis, and Inflammatory Pathways

This compound exhibits cardioprotective effects through the modulation of cellular pathways involved in apoptosis, fibrosis, and inflammation. In spontaneously hypertensive rats, this compound treatment has been shown to reduce collagen deposition, thereby mitigating cardiac fibrosis. It also attenuates circulating and cardiac cytokines, indicating an anti-inflammatory effect.

The effect of this compound on apoptosis is nuanced. While some studies suggest it may have a transient pro-apoptotic effect, this is thought to be a form of "therapeutic apoptosis" targeting specific cell populations like macrophages and myofibroblasts, which can ultimately reduce inflammation and fibrosis. In vitro, this compound has been shown to inhibit norepinephrine-induced neonatal cardiomyocyte mortality while increasing fibroblast mortality, suggesting a differential effect on cardiac cell types. Furthermore, this compound has been found to restore the levels of NR4A2 and p53, proteins involved in autophagy and apoptosis, in the myocardium of rats with metabolic syndrome.

Table 2: Cardioprotective Cellular Mechanisms of this compound
Cellular ProcessEffect of this compoundKey FindingsReference
ApoptosisInhibits cardiomyocyte death, may induce therapeutic apoptosis in other cell typesInhibits norepinephrine-induced cardiomyocyte mortality; may target macrophages and myofibroblasts.
FibrosisReducesDecreases collagen deposition in the heart.
InflammationAttenuatesReduces circulating and cardiac cytokines.

Mechanisms of Glucose Transport Enhancement at the Skeletal Muscle Level

This compound has demonstrated beneficial effects on glucose metabolism, particularly by enhancing glucose transport in skeletal muscle. In insulin-resistant animal models, chronic treatment with this compound has been shown to improve whole-body glucose tolerance. nih.gov This improvement is, at least in part, due to an enhancement of insulin-stimulated glucose transport activity in skeletal muscle. nih.gov

The molecular mechanisms underlying this effect involve key proteins in the insulin (B600854) signaling pathway. This compound treatment has been found to increase the expression of Insulin Receptor Substrate-1 (IRS-1) protein in the skeletal muscle of both obese and lean hypertensive rats. In some models, it also increased the expression of the insulin receptor beta subunit. By enhancing the expression of these critical signaling intermediates, this compound can improve insulin sensitivity and facilitate glucose uptake into skeletal muscle cells.

Renal Mechanisms: Renin Release Inhibition and Albuminuria Modulation

Renin Release Inhibition

The RAAS is a critical hormonal cascade in the regulation of blood pressure and fluid balance, with renin acting as the initial and rate-limiting enzyme. tg.org.au The release of renin from the juxtaglomerular cells of the kidney is influenced by several factors, including the sympathetic nervous system. tg.org.auyoutube.com Given that this compound's primary mechanism involves the reduction of central sympathetic outflow, its influence on renin release has been a subject of investigation. nih.gov

However, studies have shown that this compound does not significantly alter key components of the RAAS. In a study involving healthy male volunteers, 6 weeks of this compound administration did not lead to significant changes in plasma aldosterone (B195564), direct renin concentration (DRC), or plasma renin activity (PRA), despite causing a significant reduction in blood pressure. oup.comnih.gov Similarly, a 24-week study in obese hypertensive patients found no alterations in plasma renin activity or plasma aldosterone with this compound treatment. kup.atresearchgate.net This is in contrast to other antihypertensive classes like thiazide diuretics, which can increase plasma renin activity. kup.at Another study in normotensive males also reported no significant change in plasma renin activity after intravenous administration of this compound. nih.gov

These findings suggest that this compound's antihypertensive effect is not primarily mediated through direct inhibition of the RAAS cascade. The lack of significant impact on the aldosterone/renin ratio has led to the suggestion that this compound may be a suitable antihypertensive option for patients undergoing screening for primary aldosteronism, as it is less likely to interfere with diagnostic test results. oup.comnih.gov

Table 1: Effect of this compound on Renin and Aldosterone

Study ParticipantsDuration of TreatmentChange in Plasma Renin Activity (PRA)Change in Plasma AldosteroneCitation
20 Normotensive Males6 weeksNot SignificantNot Significant oup.comnih.gov
40 Obese Hypertensives24 weeksNo AlterationsNo Alterations kup.atresearchgate.net
10 Normotensive MalesSingle IV doseNot SignificantNot Measured nih.gov

Albuminuria Modulation

Microalbuminuria, the presence of low but abnormal levels of albumin in the urine, is an early indicator of renal damage and a recognized risk factor for cardiovascular disease. nih.gov Research has demonstrated a beneficial effect of this compound on this parameter.

The MERSY (this compound Efficacy in a Racially diverse metabolic Syndrome population) study, a large observational study, also supports the beneficial renal effects of this compound. While not a primary endpoint, the study noted improvements in various metabolic parameters in patients with metabolic syndrome, a condition often associated with an increased risk of renal dysfunction. researchgate.net The natriuretic and diuretic effects of this compound, observed in animal studies, may also contribute to its renal-protective actions. nih.govnih.gov These effects are thought to arise from the inhibition of sodium and fluid reabsorption in the proximal tubules. nih.gov

Table 2: Effect of this compound on Microalbuminuria in Hypertensive Patients

ParameterBefore this compound TherapyAfter 6 Months of this compound Therapyp-valueCitation
24-hour Urine Albumin Excretion (µ g/min )32.3 ± 7.224.5 ± 6.4< 0.001 nih.gov
Plasma Thrombomodulin (ng/mL)51.0 ± 944.0 ± 7< 0.01 nih.gov
Plasma PAI-1 (IU/mL)15.8 ± 811.5 ± 4.5< 0.05 nih.gov

Pharmacokinetic Profiles in Research Populations

Absorption Dynamics and Bioavailability Research

Moxonidine is readily absorbed following oral administration, with studies indicating that approximately 90% of an oral dose is absorbed. drugbank.com This efficient absorption contributes to its high absolute bioavailability of about 88%, a figure that underscores the minimal impact of first-pass metabolism. drugbank.com Research in healthy subjects has shown that peak plasma concentrations of this compound are typically achieved between 0.5 and 2 hours post-administration. nih.govpsu.edu

Further investigations into the factors influencing its absorption have revealed that the presence of food does not significantly alter the pharmacokinetics of this compound. tevauk.comnih.gov While food intake may lead to a slight delay in the time to reach maximum plasma concentration (tmax) and a marginal decrease in the peak plasma concentration (Cmax), these changes are not statistically significant. nih.gov The relative bioavailability when administered with food remains high, at approximately 94% of that observed under fasting conditions. nih.gov

Interactive Data Table: Bioavailability of this compound

Parameter Value Reference
Absolute Bioavailability ~88% drugbank.com
Relative Bioavailability (with food) ~94% nih.gov
Time to Peak Plasma Concentration (Tmax) 0.5 - 2 hours nih.govpsu.edu

Distribution Characteristics and Tissue Accumulation Studies

Once absorbed into the systemic circulation, this compound exhibits a broad distribution throughout the body. The volume of distribution has been reported to be 1.8 ± 0.4 L/kg, indicating that the compound is not confined to the bloodstream and distributes into various tissues. drugbank.com Further supporting this is the low extent of plasma protein binding, with only about 10% of this compound being bound to plasma proteins. drugbank.com This low level of binding means a larger fraction of the drug is free to distribute to its sites of action and undergo elimination.

Metabolism and Excretion Pathways: Identifying Primary Elimination Routes

While this compound is effective in its parent form, it does undergo some metabolic transformation. Biotransformation accounts for a relatively small portion of its elimination, with approximately 10-20% of the compound being metabolized. drugbank.com The primary metabolic pathway involves oxidation. drugbank.comnih.gov Oxidation of this compound can occur on the methyl group of the pyrimidine (B1678525) ring or on the imidazoline (B1206853) ring, leading to the formation of metabolites such as hydroxymethyl this compound and hydroxy this compound. drugbank.comnih.govpsu.edu The hydroxy this compound can be further oxidized to a dihydroxy metabolite or lose water to form dehydrogenated this compound, which is a major circulating and urinary metabolite. drugbank.comnih.govresearchgate.net Phase II metabolism has also been observed, resulting in a cysteine conjugate. nih.govresearchgate.net It is noteworthy that the primary metabolites, 4,5-dehydrothis compound and a guanidine (B92328) derivative formed by the opening of the imidazoline ring, possess significantly less pharmacological activity than the parent compound. drugbank.com

The overwhelming majority of this compound is cleared from the body via the kidneys. drugbank.comnih.gov Over 90% of a dose is eliminated through renal excretion within the first 24 hours. drugbank.commedicines.org.uk Of the total amount excreted renally, a significant portion, between 50% and 75%, is unchanged this compound. drugbank.comtevauk.commedicines.org.uk Fecal excretion plays a very minor role, accounting for only about 1% of the elimination. drugbank.commedicines.org.uk The plasma elimination half-life of this compound is approximately 2.2 to 2.3 hours, while its renal elimination half-life is slightly longer at 2.6 to 2.8 hours. drugbank.comtevauk.com

Interactive Data Table: this compound Elimination Characteristics

Parameter Finding Reference
Primary Elimination Route Renal Excretion drugbank.comnih.gov
Total Renal Excretion (24h) >90% of dose drugbank.commedicines.org.uk
Unchanged this compound in Urine 50-75% of dose drugbank.comtevauk.com
Fecal Excretion ~1% of dose drugbank.commedicines.org.uk
Plasma Elimination Half-life 2.2 - 2.3 hours drugbank.comtevauk.com
Renal Elimination Half-life 2.6 - 2.8 hours tevauk.com

Pharmacokinetic Considerations in Specific Research Subgroups (e.g., Renal Impairment, Elderly Populations)

The pharmacokinetic profile of this compound is significantly altered in individuals with impaired renal function, a critical consideration given its primary route of elimination. In patients with moderate renal impairment, defined as a glomerular filtration rate (GFR) of 30-60 ml/min, the steady-state plasma concentrations and terminal half-life are approximately twofold and 1.5-fold higher, respectively, compared to individuals with normal renal function (GFR > 90 ml/min). tevauk.com The area under the plasma concentration-time curve (AUC) in this group is increased by about 85%, while clearance is reduced by approximately 52%. drugbank.commedicines.org.uk

The changes are even more pronounced in patients with severe renal impairment (GFR < 30 ml/min) and those with end-stage renal disease (GFR < 10 ml/min) undergoing hemodialysis. tevauk.comnih.gov In patients with severe renal impairment, the elimination half-life increases to approximately 6.9 hours. nih.gov For those with end-stage renal disease, the AUC and terminal half-life can be six-fold and four-fold higher, respectively, than in subjects with normal renal function. tevauk.com It is also important to note that this compound is poorly eliminated by hemodialysis. tevauk.com

In elderly research subjects, pharmacokinetic alterations are also observed. The AUC for this compound can increase by about 50% in this population compared to younger adults, which is attributed to reduced clearance. drugbank.com However, these age-related changes are generally considered not to be clinically significant in the absence of renal impairment. medicines.org.uk

Interactive Data Table: Pharmacokinetic Changes in Subgroups

Population Parameter Change Reference
Moderate Renal Impairment (GFR 30-60 ml/min) AUC increased by ~85%, Clearance reduced by ~52% medicines.org.uk
Moderate Renal Impairment (GFR 30-60 ml/min) Steady-state plasma concentrations ~2x higher, Terminal half-life ~1.5x higher tevauk.com
Severe Renal Impairment (GFR < 30 ml/min) Elimination half-life increased to ~6.9 hours nih.gov
End-stage Renal Disease (GFR < 10 ml/min) AUC ~6x higher, Terminal half-life ~4x higher tevauk.com
Elderly Population AUC increased by ~50% drugbank.com

Preclinical Research Models and Findings

In Vitro Cellular and Tissue Culture Studies

In vitro studies have elucidated moxonidine's direct interactions at the cellular and molecular level, particularly regarding receptor binding and its impact on cardiac cells.

This compound functions as a selective ligand for I1-imidazoline receptors nih.govscielo.brnih.govresearchgate.netresearchgate.netnih.govmdpi.com. Its selectivity for I1-receptors over alpha2-adrenergic receptors (alpha2-ARs) is a distinguishing characteristic, contributing to its improved side-effect profile compared to earlier centrally acting antihypertensives like clonidine (B47849) nih.govscielo.brnih.govresearchgate.netnih.gov.

Specific receptor binding studies have demonstrated varying degrees of selectivity across different tissues and species:

In bovine ventrolateral medulla (VLM) membranes, this compound exhibited a 40-fold selectivity for I1-imidazoline sites when inhibiting [3H]clonidine binding researchgate.netnih.gov.

It showed a 70-fold selectivity for I1-imidazoline sites labeled by [125I]p-iodoclonidine in the VLM researchgate.netresearchgate.netnih.gov.

Notably, in the rat renal medulla, this compound displayed an almost 700-fold selectivity for I1-imidazoline sites relative to the alpha2B receptor subtype researchgate.netresearchgate.netnih.gov.

These findings confirm this compound's high affinity for I1-receptors, which are also expressed in bovine adrenomedullary cells that lack alpha2-ARs researchgate.netresearchgate.netnih.gov. The binding of [3H]this compound to I1-imidazoline sites is modulated by guanine (B1146940) nucleotides, suggesting that I1-imidazoline sites may be membrane receptors coupled to G proteins researchgate.net.

Table 1: this compound's Receptor Selectivity (I1-Imidazoline vs. alpha2-Adrenergic Receptors)

Tissue/ModelSelectivity (I1-IR vs. alpha2-AR)Reference
Bovine VLM membranes40-fold researchgate.netnih.gov
Bovine VLM ([125I]p-iodoclonidine)70-fold researchgate.netresearchgate.netnih.gov
Rat Renal Medulla~700-fold researchgate.netresearchgate.netnih.gov

The activation of I1-receptors by this compound in pheochromocytoma (PC12) cells, a model expressing I1-receptors but lacking alpha2-ARs, leads to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC) bocsci.comnih.gov. This activation results in an increased formation of diacylglyceride (B12379688) (DAG) and the release of phosphocholine (B91661) bocsci.com. Downstream of PC-PLC, this compound stimulates the activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), in PC12 cells. This compound was observed to increase phosphorylated ERK 1.5-fold and JNK activity two-fold in a dose-dependent manner bocsci.com. Interestingly, in nerve growth factor (NGF)-treated PC12 cells, this compound could surprisingly reverse ERK activation, potentially by increasing levels of a specific phosphatase, MKP-2 nih.gov.

In striatal medium spiny neurons, this compound-induced inhibition of GABAergic inhibitory postsynaptic currents (IPSCs) was mediated by presynaptic I1-imidazoline receptors, with G(i/o)-type G-proteins playing a crucial role jneurosci.orgjneurosci.org. However, protein kinase C (PKC) activation was not implicated in the downstream signaling leading to IPSC inhibition after I1-receptor occupation in this specific context jneurosci.orgjneurosci.org.

This compound has been shown to exert direct effects on cardiac cells in vitro. It inhibits norepinephrine-induced mortality in neonatal cardiomyocytes nih.govnih.gov. Conversely, it has been observed to increase fibroblast mortality in vitro nih.govnih.gov. These differential effects are attributed to I1-receptor activation and distinct impacts on downstream Akt and p38 MAPK signaling pathways nih.govnih.gov.

Studies have confirmed the expression of I1-receptors in cardiac fibroblasts and myocytes researchgate.netresearchgate.net. Activation of I1-receptors in vitro inhibits norepinephrine-induced cardiomyocyte apoptosis and fibroblast proliferation, influencing cell growth and death in a cell-specific manner through differential effects on MAPKs and Akt researchgate.netresearchgate.net. This compound treatment also hinders the growth signals associated with fibroblast proliferation and myocyte hypertrophy nih.gov. Histological analysis revealed a dose-dependent reduction in cardiomyocyte size with this compound treatment; for instance, a 4-week treatment with 400 µg of this compound reduced cardiomyocyte size from 569±3 µm² to 488±7 µm² in spontaneously hypertensive rats (SHR) nih.gov. Transient stimulation of cardiac cell apoptosis has been observed early in treatment (within 1 week), which then subsides by 4 weeks, contributing to reduced DNA accumulation nih.govnih.gov.

In Vivo Animal Model Investigations

In vivo studies using various animal models have provided comprehensive insights into this compound's effects on hypertension-related target organ damage and metabolic dysregulation.

The Spontaneously Hypertensive Rat (SHR) is a widely used model for essential hypertension. This compound consistently induces a significant and sustained reduction in blood pressure in these models nih.gov. Beyond its antihypertensive effects, this compound demonstrates considerable benefits in reversing cardiovascular and organ remodeling:

Cardiac Remodeling: Chronic administration of this compound leads to the regression of left ventricular hypertrophy (LVH) nih.govnih.govnih.govresearchgate.netnih.govoup.comkup.at. This regression is associated with a sustained reduction in DNA synthesis and, in early stages of treatment, a transient increase in DNA fragmentation (apoptosis), which subsides by 4 weeks nih.govnih.gov. This compound also significantly reduces cardiac collagen deposition and myocardial fibrosis nih.govnih.govoup.comkup.atoup.com. It improves global cardiac performance and reduces heart rate nih.govnih.gov. The treatment results in normalization of myocardial structure, including capillarization and regressive changes in myocytes, and reduces total heart weight, left ventricular weight, and the ratio of ventricular weight to body weight nih.govoup.comwikidoc.org. Additionally, it inhibits Akt and p38 MAPK phosphorylation and attenuates circulating and cardiac cytokines nih.govnih.gov. In spontaneously hypertensive obese (SHROB) rats, this compound also decreased ventricular natriuretic peptide transcription (ANP and BNP mRNA) nih.govresearchgate.net.

Vascular Remodeling: this compound suppresses microarteriopathy and the activation of nonvascular interstitial cells, which are initial steps in the development of interstitial myocardial fibrosis oup.com.

Renal Protection: this compound has been shown to reduce renal glomerulosclerosis and structural renal damage in various experimental models of renal failure nih.govwikidoc.org.

Table 2: Effects of this compound on Cardiovascular Remodeling in SHR Models

ParameterEffect of this compound TreatmentReference
Left Ventricular Hypertrophy (LVH)Regression / Reduction nih.govnih.govnih.govresearchgate.netnih.govoup.comkup.at
Myocardial FibrosisReduction / Normalization nih.govnih.govoup.comkup.atoup.com
Cardiac PerformanceImproved nih.govnih.gov
Heart RateReduced nih.govnih.gov
DNA Synthesis in HeartSustained Reduction nih.govnih.gov
DNA Fragmentation/Apoptosis (early)Transient Increase nih.govnih.gov
Akt and p38 MAPK phosphorylationInhibited nih.govnih.gov
Circulating/Cardiac CytokinesAttenuated nih.govnih.gov
Renal GlomerulosclerosisReduced nih.govwikidoc.org
Structural Renal DamageReduced nih.govwikidoc.org

This compound demonstrates significant beneficial effects on glucose metabolism and blood lipid profiles in various animal models of insulin (B600854) resistance and obesity nih.govnih.govmdpi.comwikidoc.orgahajournals.orgtandfonline.comnih.govpsu.edukup.atresearchgate.net.

Insulin Resistance and Glucose Metabolism: In obese Zucker rats, a model characterized by severe glucose intolerance, hyperinsulinemia, insulin resistance, and dyslipidemia, chronic this compound treatment leads to a dose-dependent improvement in whole-body glucose tolerance ahajournals.orgnih.gov. This effect is largely attributed to enhanced insulin-stimulated glucose transport activity in skeletal muscle and a reduction in circulating free fatty acid levels ahajournals.orgnih.govkup.at. This compound normalizes plasma insulin levels and improves glucose uptake in peripheral cells wikidoc.orgahajournals.orgnih.gov.

Lipid Metabolism and Weight: It also lowers lipid levels, decreases food intake, and reduces weight gain in obese animals nih.govmdpi.comwikidoc.orgahajournals.orgtandfonline.comnih.govpsu.eduresearchgate.net. For instance, in obese spontaneously hypertensive Koletsky (SHROB) rats, this compound reduced fasting insulin levels by 49% to 71% and plasma free fatty acids by 25% to 30% tandfonline.compsu.edu. During oral glucose tolerance tests, blood glucose levels were notably reduced, and insulin secretion was facilitated post-challenge in SHROB tandfonline.compsu.edu.

Sympathetic Activity: this compound reduces sympathetic overactivity in these models. Studies have shown a significant reduction in plasma arterial adrenaline and noradrenaline levels following this compound treatment, confirming its sympatholytic action nih.gov. It was also observed to reduce central neuropeptide Y (NPY) synthesis and release in obese Zucker rats mdpi.comresearchgate.net.

Table 3: Metabolic and Sympathetic Effects of this compound in Insulin-Resistant Animal Models

ParameterEffect of this compound TreatmentReference
Whole-body Glucose ToleranceImproved ahajournals.orgnih.govkup.at
Fasting Plasma InsulinReduced / Normalized wikidoc.orgahajournals.orgtandfonline.comnih.govpsu.edu
Plasma Free Fatty AcidsReduced ahajournals.orgtandfonline.comnih.govpsu.edukup.at
Skeletal Muscle Glucose TransportEnhanced ahajournals.orgnih.govkup.at
Lipid LevelsLowered nih.govmdpi.comwikidoc.orgtandfonline.comnih.govpsu.eduresearchgate.net
Body Weight/Weight GainReduced nih.govmdpi.comwikidoc.orgresearchgate.net
Sympathetic Nervous System ActivityDecreased nih.govwikidoc.orgkup.at
Central Neuropeptide Y (NPY)Reduced synthesis and release mdpi.comresearchgate.net

Apolipoprotein E-deficient (ApoE−/−) mice are a widely used model for studying atherosclerosis progression mdpi.comnih.govresearchgate.netmdpi.com. This compound administration in these mice, particularly when atherosclerosis is induced by angiotensin II infusion, has been shown to decrease atherosclerosis formation in the aortic arch and left common carotid artery mdpi.comnih.govresearchgate.net. This effect was associated with an increase in plasma lipid hydroperoxide levels mdpi.comnih.govresearchgate.net.

Further in vitro investigations using cultured vascular smooth muscle cells (VSMCs) provided insights into the underlying mechanisms:

this compound increased the uptake of oxidized low-density lipoprotein (LDL) by VSMCs, a process mediated via the activation of alpha2 adrenoceptors mdpi.comnih.gov.

It enhanced the expression of LDL receptors and the lipid efflux transporter ABCG1 in VSMCs mdpi.comnih.gov.

this compound inhibited the mRNA expression of inflammatory genes, suggesting an anti-inflammatory effect on the vasculature mdpi.comnih.govresearchgate.net.

It also increased VSMC migration, which can be relevant for vascular repair processes mdpi.comnih.govresearchgate.net.

Table 4: Effects of this compound on Atherosclerosis in ApoE-Deficient Mice

ParameterEffect of this compound TreatmentReference
Atherosclerosis Formation (Aortic Arch, Carotid Artery)Decreased mdpi.comnih.govresearchgate.net
Plasma Lipid Hydroperoxide LevelsIncreased mdpi.comnih.govresearchgate.net
Oxidized LDL Uptake by VSMCsIncreased mdpi.comnih.gov
LDL Receptor Expression (VSMCs)Increased mdpi.comnih.gov
ABCG1 Expression (VSMCs)Increased mdpi.comnih.gov
Inflammatory Gene Expression (VSMCs)Inhibited mdpi.comnih.govresearchgate.net
VSMC MigrationIncreased mdpi.comnih.govresearchgate.net

Neuropharmacological Research in Rodent Brainstem Regions

This compound exerts its primary pharmacological effects by preferentially activating imidazoline (B1206853) I1 receptors located in the brainstem, specifically within the rostral ventrolateral medulla (RVLM) nih.govwikipedia.orgwikipedia.orgwikidata.orgpharmacytimes.comnih.govnih.govnih.gov. This targeted action in the RVLM leads to a significant suppression of sympathetic nervous system activity and a subsequent reduction in sympathetic tone nih.govwikipedia.orgpharmacytimes.comnih.govnih.gov. Studies in spontaneously hypertensive rats (SHR) have demonstrated that the antihypertensive effect of this compound, when microinjected directly into the RVLM, is abolished by pretreatment with efaroxan, an I1-imidazoline receptor blocker, while alpha2-adrenoceptor blockade with SK&F 86466 has a substantially lesser effect pharmacytimes.com. This indicates a marked selectivity of this compound for I1 receptors over alpha2-adrenoceptors in mediating its sympathetic inhibitory actions in the RVLM, with its affinity for I1 receptors being 30-40 times greater than for alpha2-adrenoceptors wikipedia.orgpharmacytimes.comnih.gov.

Beyond the RVLM, research indicates that the commissural nucleus of the solitary tract (commNTS) is another crucial brainstem site where this compound exerts its effects wikipedia.org. In both conscious and anesthetized rats, this compound injections into the commNTS resulted in reductions in mean arterial pressure (MAP), heart rate (HR), and splanchnic sympathetic nerve activity (sSNA) wikipedia.org. Furthermore, the activity of sympathoexcitatory vasomotor neurons in the RVLM was observed to decrease by 28% following this compound administration into the commNTS wikipedia.org. Lesions in the commNTS were found to attenuate the hypotensive, but not the bradycardic, effects of this compound when administered into the fourth ventricle, suggesting a role for the commNTS in regulating this compound-induced hypotension wikipedia.org.

At the cellular level, the mechanism of action involves the activation of I1 receptors leading to the inhibition of sympathetic premotor neurons wikidata.org. Investigations into the role of gamma-aminobutyric acid (GABA) mechanisms in the RVLM have shown that this compound increases GABA release within this region and upregulates the protein expression of both GABAA and GABAB receptors, contributing to its hypotensive and sympathoinhibitory effects nih.gov.

Table 1: Receptor Binding Affinity and Selectivity of this compound

CompoundReceptor TargetAffinity Ratio (I1 vs. α2)Reference
This compoundImidazoline I1, α2-AR30-40 times greater for I1 wikipedia.orgpharmacytimes.comnih.gov
ClonidineImidazoline I1, α2-AR4 times greater for I1 pharmacytimes.com

Table 2: Physiological Effects of this compound in Rodent Brainstem Regions

Brainstem Region TargetedEffect of this compound (2.5-5 nmol/50 nl, commNTS injection)Quantitative FindingReference
Commissural NTSReduction in Mean Arterial Pressure (MAP)Decreased MAP wikipedia.org
Commissural NTSReduction in Heart Rate (HR)Decreased HR wikipedia.org
Commissural NTSReduction in Splanchnic Sympathetic Nerve Activity (sSNA)Decreased sSNA wikipedia.org
RVLMDecreased activity of sympathoexcitatory vasomotor neurons28% reduction in activity wikipedia.org

Spinal Cord Studies: Alpha2C Adrenergic Receptor Modulation and Pain Signaling

This compound has demonstrated significant antinociceptive properties when administered intrathecally in mice models fishersci.comcenmed.comuni.lufishersci.cafishersci.ca. The spinal cord plays a critical role in modulating pain signals, with high densities of alpha2-adrenergic receptors found in the superficial layers of the dorsal horns, which are crucial for controlling incoming nociceptive impulses fishersci.com.

Research has specifically highlighted the involvement of the alpha2C-adrenergic receptor (α2C-AR) subtype in this compound-mediated spinal analgesia. Studies showed that this compound produced similar antinociceptive potencies in wild-type mice and mice with dysfunctional alpha2A-adrenergic receptors (D79N-α2A) cenmed.comfishersci.cafishersci.ca. However, its antinociceptive potency was not altered in alpha2B-knockout mice, suggesting that the alpha2A and alpha2B subtypes are not the primary mediators of this compound's spinal antinociceptive effects cenmed.comfishersci.cafishersci.ca. Crucially, spinal administration of antisense oligodeoxynucleotides specifically targeting the α2C-AR led to a decrease in both α2C-AR immunoreactivity and the antinociceptive potency of this compound, thus confirming the contribution of the α2C-AR subtype to spinal antinociception cenmed.comfishersci.ca. The spinal cord contains α2C adrenergic receptors on intrinsic spinal neurons mpg.de.

This compound's analgesic effects extend to models of neuropathic pain. It has been shown to effectively alleviate allodynic hypersensitivity to mechanical stimuli or point pressure in rodent models of neuropathic pain, such as those induced by dynorphin (B1627789) or spinal nerve ligation, indicating its anti-allodynic activity uni.lu.

Furthermore, this compound exhibits synergistic antinociceptive effects when co-administered with opioid agonists, such as deltorphin (B1670231) II, in the spinal cord. This synergistic interaction is also dependent on the α2C-AR subtype, as demonstrated by studies in α2C-AR knockout mice where the synergy was absent cenmed.comfishersci.ca.

Table 3: Spinal Antinociceptive Potency of this compound in Mice

Test MethodMouse Strain / GenotypeED50 (nmol, Intrathecal)Reference
Tail-flick Test (52.5°C)ICR Mice0.5 fishersci.ca
Tail-flick Test (52.5°C)Wild Type (WT) Mice0.17 fishersci.ca
Tail-flick Test (52.5°C)D79N-α2A Mice0.32 fishersci.ca
Substance P-elicited Behavior TestICR Mice0.04 fishersci.ca
Substance P-elicited Behavior TestWild Type (WT) Mice0.4 fishersci.ca
Substance P-elicited Behavior TestD79N-α2A Mice1.1 fishersci.ca

Clinical Research Findings and Therapeutic Potential

Cardiovascular System Research

Moxonidine's effects on the cardiovascular system have been a primary focus of clinical research, investigating its potential beyond simple blood pressure reduction. Studies have delved into its influence on central hemodynamics, cardiac structure and function, and its protective mechanisms in pathological cardiac conditions.

Central Hemodynamic Effects: Systemic Vascular Resistance Modulation and Cardiac Output Dynamics

Research has consistently shown that this compound's primary hemodynamic effect is the reduction of systemic vascular resistance (SVR). nih.govnih.govnih.gov This is achieved through the central inhibition of sympathetic outflow, leading to vasodilation. nih.gov In a study involving patients with essential hypertension, a single oral dose of this compound resulted in a significant decrease in SVR from 1695 to 1427 dyn.sec/cm5. nih.gov

Notably, this reduction in SVR is generally not accompanied by significant changes in cardiac output or stroke volume. nih.govnih.gov One study reported that cardiac output remained unchanged following this compound administration. nih.gov This selective action on peripheral resistance without compromising cardiac pump function is a key characteristic of its hemodynamic profile. While left ventricular end-systolic and diastolic volumes have been observed to decrease, the ejection fraction is not significantly affected. nih.gov

Hemodynamic Effects of this compound in Essential Hypertension

ParameterBaseline (Mean)Post-Moxonidine (Mean)Change
Systemic Vascular Resistance (dyn.sec/cm5)16951427-15.8%
Blood Pressure (mmHg)176/105158/95Significant Reduction
Cardiac OutputUnchanged-
Heart Rate (beats/min)6975Slight Increase

Research on Cardiac Structure and Function:

This compound's influence extends to the physical structure and functional capacity of the heart, with research highlighting its role in reversing pathological changes associated with hypertension.

Multiple studies have demonstrated this compound's ability to induce regression of left ventricular hypertrophy (LVH), a common adaptation to chronic hypertension and an independent risk factor for cardiovascular morbidity and mortality. nih.govkup.atnih.gov In a 9-month study of hypertensive patients, this compound monotherapy led to a significant decrease in left ventricular mass (LVM) from a baseline of 309.7 ± 39.0 g to 264.6 ± 44.9 g, representing a 14.6% reduction. kup.atresearchgate.net This was accompanied by a significant decrease in interventricular septum thickness. kup.atresearchgate.net

The mechanisms underlying this cardiac remodeling are thought to involve a reduction in both DNA synthesis and a transient increase in DNA fragmentation within the heart tissue. nih.gov Furthermore, research in spontaneously hypertensive rats has shown that this compound can significantly decrease cardiac fibrosis and the proliferation of interstitial cells. kup.at

Effect of this compound on Left Ventricular Mass in Hypertensive Patients

ParameterBaseline (Mean ± SD)After 9 Months of this compound (Mean ± SD)Percentage Change
Left Ventricular Mass (g)309.7 ± 39.0264.6 ± 44.9-14.6%
Interventricular Septum Thickness (cm)1.38 ± 0.11.25 ± 0.05-9.4%

This compound has been observed to exert a modest bradycardic effect, contributing to its cardiovascular profile. Studies in conscious wild-type mice have shown that this compound can cause a dose-dependent bradycardia. nih.gov In a study on healthy volunteers, this compound administration led to a decrease in heart rate. nih.gov Similarly, a 12-week study in hypertensive individuals showed a reduction in heart rate across normal weight, overweight, and obese participants. mdpi.com Research has also indicated that this compound can increase cardiovagal tone, as evidenced by changes in heart rate variability (HRV) parameters. researchgate.net

Research suggests that this compound's impact on cardiac performance is primarily through the improvement of diastolic function, while systolic function remains largely unaffected. nih.gov In studies on spontaneously hypertensive rats, this compound did not alter systolic function but improved parameters of diastolic function. nih.gov This improvement in diastolic performance may be attributed to reduced cardiac stiffness and enhanced relaxation. researchgate.net Importantly, the ejection fraction, a key indicator of systolic function, is not significantly affected by this compound treatment. nih.gov

Experimental studies have indicated that this compound may possess myocardial protective and antiarrhythmic properties, particularly in the context of ischemia and reperfusion. In a study on conscious rats with acute regional myocardial ischemia, this compound pretreatment significantly decreased the incidence of ventricular tachycardia and increased the number of animals surviving without any arrhythmia. nih.gov

Furthermore, in a model of reperfusion-induced arrhythmias, this compound pretreatment was found to decrease the incidence of ventricular fibrillation from 64% in the control group to 25-30% in the treated groups. nih.gov These findings suggest a protective role for this compound against the development of severe arrhythmias following myocardial ischemic events. nih.gov

Antiarrhythmic Effects of this compound in Experimental Models

Arrhythmia TypeControl Group IncidenceThis compound-Treated Group Incidence
Ventricular Tachycardia (during ischemia)100%70%
Ventricular Fibrillation (during reperfusion)64%25-30%

Vascular Endothelial Function Studies

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis. Research has investigated the capacity of this compound to improve the health and function of the vascular endothelium. A key measure in these studies is flow-mediated dilatation (FMD), which reflects the endothelium's ability to release nitric oxide and induce vasodilation.

In a study involving 26 patients with metabolic syndrome and mild hypertension, three months of treatment with this compound alongside a hypocaloric diet resulted in a significant improvement in FMD. nih.govendocrine-abstracts.org The improvements in FMD and other metabolic parameters were significantly greater in the group receiving this compound and diet compared to a group on diet alone. nih.govresearchgate.net Another investigation in menopausal women with metabolic syndrome also observed positive dynamics in endothelium-dependent vasodilation after six months of this compound therapy. elpub.ru These findings suggest that this compound may have a beneficial additive effect on endothelial function in insulin-resistant and obese patients, beyond the improvements gained from dietary changes alone. endocrine-abstracts.org While some research has focused on vascular smooth muscle cells, showing this compound can inhibit inflammatory gene expression, its direct effects on endothelial cell inflammatory markers were not observed in one in-vitro study, suggesting a potentially cell-specific action. mdpi.com

Table 1: Effect of this compound on Vascular Endothelial Function An interactive data table summarizing key findings from studies on this compound and endothelial function.

Study Population Treatment Duration Key Finding Reference
Patients with Metabolic Syndrome 3 Months Significant increase in Flow-Mediated Dilatation (FMD) compared to diet alone. nih.govendocrine-abstracts.org
Menopausal Women with Metabolic Syndrome 6 Months Positive dynamics of endothelium-dependent brachial artery vasodilatation. elpub.ru
Hypertensive Patients 3 Months This compound had an additive effect with diet on improving FMD. endocrine-abstracts.org

Metabolic Syndrome Research

This compound has demonstrated a range of beneficial effects on the cluster of conditions that constitute metabolic syndrome. Its mechanism, primarily through central sympathoinhibition, appears to favorably influence insulin (B600854) sensitivity, lipid metabolism, and body weight regulation.

Insulin Sensitivity and Glucose Homeostasis Improvement Studies

A primary area of investigation has been this compound's impact on insulin resistance, a core component of metabolic syndrome. Multiple studies have shown that this compound can improve insulin sensitivity. In patients with type 2 diabetes and mild hypertension, this compound treatment for six months led to significant decreases in glycosylated hemoglobin (HbA1c), fasting plasma glucose, and fasting plasma insulin, along with an increase in the Homeostasis Model Assessment of insulin sensitivity (HOMA-S). nih.gov In insulin-resistant obese patients, this compound has been shown to improve the quantitative insulin-sensitivity check index (QUICKI). nih.govendocrine-abstracts.org

Preclinical studies support these findings. In fructose-fed rats, a model for insulin resistance, this compound completely prevented the development of insulin resistance and hyperinsulinemia. nih.gov In obese Zucker rats, chronic this compound treatment resulted in significantly lower fasting plasma levels of insulin and enhanced insulin-stimulated skeletal muscle glucose transport activity. ahajournals.org Similarly, in obese spontaneously hypertensive rats (SHROB), this compound reduced fasting insulin levels by 49% and improved glucose tolerance during an oral glucose tolerance test. tandfonline.comresearchgate.net These effects are linked to enhanced expression of key insulin signaling proteins, such as Insulin Receptor Substrate-1 (IRS-1), in skeletal muscle and the liver. tandfonline.com

Table 2: Impact of this compound on Insulin Sensitivity and Glucose Metabolism An interactive data table showing changes in key metabolic markers following this compound treatment.

Study Model Duration Fasting Insulin Fasting Glucose Insulin Sensitivity Metric Reference
Obese Zucker Rats 21 days ↓ 17-19% No change ↑ 39-70% in muscle glucose transport ahajournals.org
Fructose-Fed Rats 6 weeks Prevented increase Prevented increase Prevented insulin resistance nih.gov
SHROB Rats 90 days ↓ 49% No change Improved oral glucose tolerance tandfonline.comresearchgate.net
Type 2 Diabetic Patients 6 months ↓ Significantly ↓ Significantly ↑ HOMA-S nih.gov
Patients with Metabolic Syndrome 3 months - - ↑ QUICKI nih.govendocrine-abstracts.org

Lipid Profile Modulation: Triglycerides, Cholesterol Fractions, and Lipoprotein Metabolism

This compound has been observed to positively modulate lipid profiles in hypertensive patients, particularly those with metabolic syndrome. A study on patients with hypertension and type 2b hyperlipidemia showed that this compound treatment resulted in a significant 10% reduction in total cholesterol and an 18% reduction in low-density-lipoprotein cholesterol (LDL-C). nih.gov Triglycerides were also reduced, though not reaching statistical significance in this particular study, while high-density-lipoprotein cholesterol (HDL-C) increased by 16%. nih.gov Other research in insulin-resistant hypertensive patients also noted that this compound beneficially affected serum triglycerides. nih.gov

Adiposity and Body Weight Regulation Investigations

Several studies have indicated that this compound treatment is associated with a reduction in body weight, a significant finding for patients with metabolic syndrome. In a large postmarketing surveillance study involving over 4,000 overweight or obese hypertensive patients, an 8-week treatment period with this compound resulted in a mean weight loss of 1.4 kg, which was most pronounced in obese individuals. nih.govresearchgate.net The MERSY study, a multinational trial, also reported an average reduction in body weight of 2.1 kg after 6 months of this compound treatment in patients with hypertension and metabolic syndrome. nih.gov

Animal studies corroborate these clinical observations. In genetically obese Zucker rats, this compound treatment for 21 days reduced food intake by 20% and final body weight by 15% compared to controls. nih.govnih.gov While most studies show a trend towards weight reduction, not all have found this effect to be statistically significant. One study of 90 hypertensive patients found no significant change in body weight or Body Mass Index (BMI) in the obese subgroup after 12 weeks, although a significant reduction was seen in overweight patients. hippokratia.gr

Table 3: this compound's Effect on Body Weight An interactive data table summarizing findings on body weight changes with this compound.

Study Population Duration Average Weight Change Reference
CAMUS Postmarketing Surveillance Overweight/Obese Hypertensives 8 weeks -1.4 kg nih.govresearchgate.net
MERSY Study Hypertensives with Metabolic Syndrome 6 months -2.1 kg nih.gov
Animal Study Obese Zucker Rats 21 days 15% lower final body weight nih.govnih.gov
Human Study Obese Hypertensives 12 weeks No significant change hippokratia.gr

Neuropeptide Y (NPY) and Leptin Level Modulation

This compound's effects on appetite and body weight may be mediated through its influence on central nervous system peptides that regulate energy balance, such as Neuropeptide Y (NPY) and leptin. NPY is a potent appetite stimulant, and its overactivity has been implicated in obesity.

A study in hypertensive individuals demonstrated that 12 weeks of this compound administration resulted in a significant decrease in circulating NPY concentrations across normal weight, overweight, and obese groups. mdpi.com The reduction was most pronounced in the overweight and obese participants. mdpi.com This aligns with findings from animal research where this compound treatment in obese Zucker rats led to a 37% reduction in hypothalamic NPY mRNA levels, consistent with reduced NPY synthesis and release. nih.govnih.gov

Pancreatic Beta Cell Functional Activity Studies

The influence of this compound on pancreatic beta cell function and insulin secretion has been explored in vitro and in animal models, with results suggesting a dose-dependent and context-dependent effect.

In vitro studies using isolated pancreatic islets from mice have shown that preincubation with this compound can have both stimulatory and inhibitory effects on beta-cell function. nih.gov At lower concentrations, this compound preincubation led to an increased glucose-stimulated insulin release. nih.gov Conversely, at higher concentrations, it resulted in a reduction of basal insulin release. nih.gov When this compound was present both during preincubation and the functional test, a marked reduction in glucose-stimulated insulin release was observed. nih.gov

In vivo studies in lean, insulin-sensitive rats indicated that this compound treatment primarily acted on pancreatic beta cells to increase insulin secretion, thereby improving glucose tolerance. ahajournals.org In contrast, in the Zucker diabetic fatty rat, a model of type 2 diabetes, this compound treatment prevented the age-related decrease in fasting insulin and increased the insulin secretory response during an oral glucose tolerance test, suggesting a protective or restorative effect on beta-cell function in a diabetic state. nih.gov

Renal System Research

Research into this compound has revealed significant effects on the renal system, particularly concerning the Renin-Angiotensin-Aldosterone System, albuminuria, and long-term renal protection in hypertensive individuals.

Renin-Angiotensin-Aldosterone System Modulation

Studies investigating the impact of this compound on the Renin-Angiotensin-Aldosterone System (RAAS) have shown that it does not significantly alter key components of this system. In a study involving obese hypertensive patients, 24 weeks of this compound therapy resulted in no alterations in plasma renin activity or plasma aldosterone (B195564) levels kup.atkup.at. This is in contrast to other antihypertensive agents like amlodipine (B1666008), which was shown to significantly increase plasma renin activity in the same study kup.atkup.at.

Further research in normotensive male volunteers confirmed these findings. After six weeks of treatment with this compound, there were no significant changes from baseline in plasma aldosterone, direct renin concentration (DRC), or plasma renin activity (PRA) nih.gov.

Albuminuria Reduction Studies

This compound has demonstrated a notable effect on reducing albuminuria, a marker of kidney damage. In a study of hypertensive patients with microalbuminuria, six months of this compound treatment led to a significant decrease in 24-hour urine albumin excretion, from a mean of 32.3 ± 7.2 µ g/min to 24.5 ± 6.4 µ g/min nih.gov.

This effect has also been observed in diabetic patients, a population at high risk for nephropathy. Research has documented a blood pressure-independent reduction of albumin excretion in microalbuminuric diabetic individuals treated with this compound ahajournals.org. A prospective, crossover comparison study in normotensive, microalbuminuric patients with type 1 diabetes found that nonhypotensive doses of this compound resulted in a significant antialbuminuric effect. The median albumin excretion rate at the end of the this compound treatment period was 29.0 µ g/min , compared to 39.8 µ g/min at the end of the placebo period researchgate.net.

Effect of this compound on Urinary Albumin Excretion (UAE)
Study PopulationBaseline UAE (mean ± SD or median)Post-Moxonidine UAE (mean ± SD or median)Duration of TreatmentReference
Hypertensive patients with microalbuminuria32.3 ± 7.2 µg/min24.5 ± 6.4 µg/min6 months nih.gov
Normotensive, microalbuminuric type 1 diabetic patients39.8 µg/min (median)29.0 µg/min (median)3 weeks researchgate.net

Long-term Renal Protective Effects in Hypertension

Evidence suggests that this compound may offer long-term renal protective benefits for hypertensive patients with advanced renal failure. A 24-week, prospective, randomized, double-blind study compared the effects of add-on this compound to add-on nitrendipine in patients already receiving standard therapy. The results showed a smaller decrease in creatinine (B1669602) clearance in the this compound group (a decline of 0.5 ± 4.3 ml/min) compared to the nitrendipine group (a decline of 2.3 ± 4.0 ml/min) nih.govresearchgate.net. Furthermore, the increase in serum creatinine was significantly lower in the this compound group nih.govresearchgate.net.

A decision analytic model extrapolating these trial results over a three-year period predicted substantial long-term benefits. The model estimated that 7.5% of patients treated with this compound would progress to end-stage renal disease (ESRD), compared to 38.9% of patients treated with nitrendipine nih.gov. This suggests that adjunctive treatment with this compound could reduce the number of new ESRD cases by 81% over three years compared to adjunctive nitrendipine nih.gov.

Long-Term Renal Function Changes with this compound vs. Nitrendipine (24 Weeks)
ParameterThis compound Group (mean ± SD)Nitrendipine Group (mean ± SD)Reference
Change in Creatinine Clearance-0.5 ± 4.3 ml/min-2.3 ± 4.0 ml/min nih.govresearchgate.net
Change in Serum Creatinine+12.7 ± 49.2 µmol/l+43.4 ± 71.3 µmol/l nih.gov

Neuroendocrine and Sympathetic Activity Markers

This compound's mechanism of action involves the central nervous system, leading to measurable changes in markers of neuroendocrine and sympathetic activity.

Plasma Catecholamine and Renin Activity Measurements

This compound has been shown to significantly reduce plasma catecholamines, which are indicators of sympathetic nervous system activity. After 24 weeks of treatment in obese hypertensive individuals, this compound led to a reduction in supine arterial plasma adrenaline from 63.2 ± 6.6 to 49.0 ± 6.7 pg/ml and noradrenaline from 187.9 ± 10.7 to 149.7 ± 13.2 pg/ml kup.atkup.atresearchgate.net. A significant reduction in orthostatic venous levels of noradrenaline was also observed kup.atkup.atresearchgate.net. Another study also noted a significant decrease in 24-hour urine catecholamines and their metabolites after 12 weeks of this compound administration mdpi.com.

As mentioned previously, these effects on the sympathetic nervous system are not accompanied by significant changes in plasma renin activity kup.atkup.atnih.gov.

Effect of this compound on Plasma Catecholamines (24 Weeks)
Catecholamine (Condition)Baseline Level (mean ± SEM)Post-Moxonidine Level (mean ± SEM)Reference
Adrenaline (Supine, Arterial)63.2 ± 6.6 pg/ml49.0 ± 6.7 pg/ml kup.atkup.at
Noradrenaline (Supine, Arterial)187.9 ± 10.7 pg/ml149.7 ± 13.2 pg/ml kup.atkup.at
Noradrenaline (Orthostatic, Venous)258.6 ± 25.0 pg/ml190.3 ± 16.4 pg/ml kup.atkup.at

Muscle Sympathetic Nerve Activity (MSNA) Assessment

Direct measurement of sympathetic nerve activity using microneurography has confirmed the sympatholytic effect of this compound. In patients with end-stage renal disease (ESRD), a condition characterized by heightened sympathetic outflow, this compound produced a substantial and sustained reduction in Muscle Sympathetic Nerve Activity (MSNA) nih.gov. An acute dose decreased MSNA from a baseline of 45 ± 3.7 bursts/min to 35 ± 3.9 bursts/min. This reduction was maintained over a six-month period, with MSNA levels at 33 ± 4.5 bursts/min nih.gov.

Similarly, in patients with hypertensive chronic renal failure (CRF) already being treated with an angiotensin II antagonist, the addition of this compound resulted in a further significant reduction of MSNA from 27 ± 8 bursts/min to 20 ± 10 bursts/min scispace.com.

Effect of this compound on Muscle Sympathetic Nerve Activity (MSNA)
Study PopulationBaseline MSNA (mean ± SEM or SD)Post-Moxonidine MSNA (mean ± SEM or SD)Duration of TreatmentReference
End-Stage Renal Disease (ESRD)45 ± 3.7 bursts/min33 ± 4.5 bursts/min6 months nih.gov
Chronic Renal Failure (CRF) on Eprosartan27 ± 8 bursts/min20 ± 10 bursts/min6 weeks scispace.com

Research in Specific Patient Populations

Hypertensive Patients with Concomitant Metabolic Syndrome

This compound has been evaluated for its dual benefit of lowering blood pressure and positively influencing metabolic parameters in patients with hypertension and coexisting metabolic syndrome.

The MERSY (this compound Efficacy in Racially diverse SYndrome) study, a large, open-label, phase IV trial, investigated the effects of this compound over 6 months in patients with uncontrolled essential hypertension and metabolic syndrome. nih.gov The study found a significant reduction in both systolic and diastolic blood pressure. nih.gov Alongside blood pressure control, there were noteworthy improvements in metabolic parameters, including an average reduction in body weight and favorable changes in fasting plasma glucose and triglycerides. nih.gov

Another non-interventional observational study, the O.B.E.Z.I.T.A. trial, followed 748 patients with metabolic syndrome and poorly controlled hypertension for 6 months. nih.gov In this trial, where this compound was mostly prescribed as an add-on therapy, highly significant changes were observed across all monitored parameters. nih.gov This included reductions in blood pressure, body weight, waist circumference, total cholesterol, LDL-cholesterol, triglycerides, and glycemia. nih.gov These findings suggest that this compound can be a beneficial component of treatment for hypertensive patients with metabolic syndrome, addressing both hemodynamic and metabolic abnormalities. nih.gov

Further research, such as a prospective open-label study, has been designed to assess the effects of combination therapy with this compound and perindopril on angioprotective markers in hypertensive patients with metabolic syndrome and obesity. clinicaltrials.govcenterwatch.com

Table 1: Key Findings in Hypertensive Patients with Metabolic Syndrome

Study/Trial Key Findings

| MERSY Study | - Significant average reduction in systolic (24.5 mmHg) and diastolic (12.6 mmHg) blood pressure. nih.gov

  • Average body weight reduction of 2.1 kg. nih.gov
  • Trend towards improvement in fasting plasma glucose and triglycerides. nih.gov | | O.B.E.Z.I.T.A. Trial | - Highly significant (p < 0.001) reductions in blood pressure, body weight, waist circumference, total cholesterol, LDL- and HDL-cholesterol, triglycerides, and glycaemia. nih.gov |
  • Studies in Obese Hypertensive Individuals

    The link between obesity, sympathetic nervous system overactivity, and hypertension makes centrally acting antihypertensives like this compound a subject of particular research interest in this population.

    A randomized, open-label study compared the chronic effects of this compound with amlodipine in obese hypertensive patients over 24 weeks. nih.gov Both drugs effectively reduced blood pressure. nih.gov However, this compound demonstrated additional benefits not observed with amlodipine, including a reduction in the activity of the sympathetic nervous system, evidenced by decreased plasma levels of adrenaline and noradrenaline. nih.gov Furthermore, this compound treatment led to a decrease in plasma leptin levels and improved insulin resistance. nih.gov

    A postmarketing surveillance study (CAMUS) involving 4,005 overweight and/or hypertensive patients with metabolic syndrome documented the effects of this compound over 8 weeks. researchgate.net The study reported a significant decrease in mean blood pressure from 168/97 mmHg to 141/83 mmHg. researchgate.net A notable finding was an average weight loss of 1.4 kg, which was particularly pronounced in obese patients. researchgate.net

    Another comparative study evaluated the efficacy of this compound versus amlodipine in mild to moderate obese hypertensives over 8 weeks. scispace.com It concluded that both drugs were equally effective in lowering blood pressure. scispace.com However, the study highlighted that this compound had additional favorable effects on the lipid profile (serum cholesterol, triglycerides, and LDL), fasting blood glucose, and microalbuminuria. scispace.com

    Table 2: Comparative Efficacy of this compound in Obese Hypertensive Patients

    Parameter This compound Effect Amlodipine Effect (for comparison) Reference
    Blood Pressure Significant reduction Significant reduction nih.govscispace.com
    Sympathetic Activity Decreased plasma adrenaline and noradrenaline No change nih.gov
    Insulin Resistance Improved No change nih.gov
    Plasma Leptin Decreased No change nih.gov
    Body Weight Mean loss of 1.4 kg in a surveillance study Not reported in comparative studies researchgate.net
    Lipid Profile Favorable effects on cholesterol, TGs, and LDL No significant effect reported scispace.com
    Fasting Blood Glucose Favorable effects No significant effect reported scispace.com

    Research in Polycystic Ovary Syndrome (PCOS)

    Given that Polycystic Ovary Syndrome (PCOS) is often associated with increased sympathetic nervous system (SNS) activity and metabolic disturbances like insulin resistance, this compound has been investigated for its potential therapeutic role. frontiersin.orgnih.gov

    A double-blind, placebo-controlled randomized clinical trial examined the effect of this compound on sympathetic activity and metabolic abnormalities in 48 pre-menopausal women with PCOS over a 12-week period. frontiersin.orgnih.gov The primary outcome was the change in muscle sympathetic nerve activity (MSNA). nih.gov The study found that this compound did not significantly reduce sympathetic activity, as measured by burst frequency and burst incidence, when compared to placebo. frontiersin.orgnih.govnih.gov

    Secondary outcomes included changes in metabolic and inflammatory markers. nih.gov While there was a significant reduction in high-sensitivity C-reactive protein (hs-CRP), an inflammatory marker, in the this compound group compared to placebo, this finding did not remain statistically significant after Bonferroni correction for multiple comparisons. frontiersin.orgnih.govnih.gov The research did note a significant association between baseline markers of insulin resistance and the reduction in sympathetic activity with this compound, suggesting a potential area for further exploration. nih.gov Ultimately, this trial concluded that this compound was not effective in modulating sympathetic overactivity in the studied population of women with PCOS. frontiersin.orgnih.gov

    Table 3: this compound Research Findings in PCOS

    Outcome Measure This compound Group Change Placebo Group Change Result
    MSNA Burst Frequency -3 ± 7 per minute -3 ± 8 per minute No significant difference nih.gov
    MSNA Burst Incidence -3 ± 10 per 100 heartbeats -4 ± 12 per 100 heartbeats No significant difference nih.gov
    hs-CRP -0.92 ± 2.3 -0.04 ± 1.5 Reduction was not significant after correction nih.gov

    Considerations in Patients with Chronic Heart Failure (Research Outcomes and Limitations)

    The role of this compound in patients with chronic heart failure has been a subject of significant clinical investigation, leading to critical findings regarding its use in this population. The theoretical benefit was based on reducing the sympathetic overactivation characteristic of heart failure. nih.gov

    The this compound Congestive Heart Failure (MOXCON) trial was a large-scale, randomized, double-blind, placebo-controlled study designed to test the hypothesis that sustained-release (SR) this compound would reduce mortality in patients with New York Heart Association (NYHA) class II-IV heart failure. nih.govresearchgate.netmedscape.com

    However, the MOXCON trial was terminated prematurely due to safety concerns. researchgate.netmedscape.com An early analysis revealed a significant increase in mortality in the group receiving this compound SR compared to the placebo group. nih.gov Final analysis showed 54 deaths (5.5%) in the this compound group versus 32 deaths (3.4%) in the placebo group during the active treatment phase. nih.govresearchgate.net The survival curves showed a statistically significant worse outcome for patients treated with this compound SR. researchgate.net

    Table 4: MOXCON Trial - Mortality and Morbidity Outcomes

    Outcome This compound SR Group Placebo Group P-value
    Deaths (during active treatment) 54 (5.5%) 32 (3.4%) 0.012 nih.govresearchgate.net
    Hospitalization for Heart Failure More frequent Less frequent -
    Acute Myocardial Infarction More frequent Less frequent -

    Adverse Event Profile and Tolerability in Clinical Research

    Incidence and Characterization of Reported Adverse Events in Clinical Trials

    Clinical trials have established a consistent profile of adverse events associated with moxonidine therapy. The most frequently reported side effects are generally mild and often transient, tending to decrease after the initial weeks of treatment. medicines.org.uk

    The most common adverse events reported in clinical studies include:

    Dry Mouth: This is one of the most frequently cited side effects. medicines.org.ukpatient.infonih.gov In controlled studies involving 1,460 patients with hypertension, the incidence of dry mouth was reported to be between 8% and 9%. nih.gov

    Somnolence and Dizziness: Drowsiness or sleepiness (somnolence) and dizziness are also common. medicines.org.ukpatient.infonih.govpatsnap.com The incidence of somnolence in controlled trials ranged from 5% to 8%. nih.gov Dizziness can occur, particularly when standing up quickly (orthostatic hypotension), due to the medication's blood pressure-lowering effect. patsnap.com

    Asthenia (Weakness): A general feeling of weakness or lack of energy is another reported adverse event. medicines.org.ukapollopharmacy.in

    Headache: Headache was reported by 6% of patients in controlled studies. nih.gov While it can occur, it is usually mild and transient. patsnap.com

    Gastrointestinal Issues: Some individuals may experience nausea, vomiting, or indigestion. patsnap.comapollopharmacy.in These effects are typically mild. patsnap.com

    Less common adverse events that have been reported include insomnia, skin reactions like rash or itching, and in rare cases, bradycardia (a slow heart rate). patsnap.comapollopharmacy.in Post-marketing surveillance has also identified nausea and allergic skin reactions as additional adverse effects. nih.gov In a review of 74 clinical trials, serious adverse events were infrequent and not directly attributable to this compound administration. nih.gov

    Adverse EventIncidence in Controlled Clinical Trials (%)Common Characterization
    Dry Mouth8 - 9Mild to moderate, often decreases with time. medicines.org.uknih.gov
    Somnolence/Drowsiness5 - 8Mild, often decreases with time. medicines.org.uknih.govpatsnap.com
    Headache6Usually mild and transient. nih.govpatsnap.com
    DizzinessData not consistently quantifiedCan be related to orthostatic hypotension. medicines.org.ukpatsnap.com
    Asthenia (Weakness)Data not consistently quantifiedGeneral feeling of weakness. medicines.org.ukapollopharmacy.in

    Comparative Tolerability Studies with Other Antihypertensive Agents

    This compound's tolerability has been compared to other classes of antihypertensive drugs in various studies, showing a generally favorable profile, particularly when compared to older centrally-acting agents.

    This compound vs. Clonidine (B47849): Multiple studies have demonstrated that this compound is significantly better tolerated than the first-generation centrally-acting antihypertensive, clonidine. nih.govnih.govconsensus.app In a six-week double-blind study, patients on clonidine experienced a significantly higher incidence of side effects (53%) compared to those on this compound (30%). nih.govconsensus.app Dry mouth was the most frequent complaint for both, but was reported significantly more often with clonidine (47%) than with this compound (20%). nih.govconsensus.app Another crossover study found that while both drugs had similar antihypertensive efficacy, 17 patients on clonidine reported side effects, mainly tiredness and dry mouth, compared to only 6 patients on this compound. nih.gov

    This compound vs. ACE Inhibitors (Captopril and Enalapril): Comparative studies with angiotensin-converting enzyme (ACE) inhibitors have shown that this compound has a comparable level of tolerability. In a 4-week study comparing this compound with captopril (B1668294), minor transient side effects were observed in 20% of the this compound group and 32% of the captopril group, with both drugs being considered to have good tolerability. nih.gov Similarly, an 8-week study comparing this compound with enalapril (B1671234) concluded that both treatments were well-tolerated. nih.gov

    This compound vs. Other Antihypertensives: Studies have also shown no statistical difference in tolerability between this compound and other antihypertensives such as hydrochlorothiazide (B1673439), atenolol, and nifedipine (B1678770). tg.org.au

    Comparator AgentKey Tolerability FindingsReference
    ClonidineThis compound has a significantly lower incidence of side effects, particularly dry mouth and sedation. nih.govnih.govdroracle.ai
    CaptoprilBoth drugs demonstrated good and equivalent tolerability. nih.gov
    EnalaprilBoth drugs were well-tolerated with similar efficacy. nih.gov
    Hydrochlorothiazide, Atenolol, NifedipineNo statistical difference in tolerability observed. tg.org.au

    Long-term Safety and Event Rate Trends

    Long-term studies have generally affirmed the safety and tolerability of this compound in the treatment of hypertension.

    In a 12-month multicenter trial involving 141 patients, this compound was reported to be well or very well tolerated in 97% of cases. nih.gov The most common side effects at the start of treatment were dry mouth (12.9%) and lassitude (4.8%). nih.gov Importantly, the incidence and severity of dry mouth and somnolence have been observed to decrease with continued exposure to this compound for up to two years. nih.gov Furthermore, long-term treatment over 12 months did not show evidence of drug tolerance developing. nih.gov

    However, the MOXCON (this compound in Congestive Heart Failure) trial raised significant safety concerns regarding the use of this compound in patients with symptomatic heart failure. wikipedia.orgnih.gov The study was terminated prematurely due to an increased death rate and a higher incidence of adverse events in the group receiving a high dose of sustained-release this compound compared to the placebo group. nih.gov Consequently, this compound is contraindicated in patients with heart failure. tg.org.au It is important to note that the dose used in the MOXCON trial (up to 3.0 mg daily) was significantly higher than the typical doses used for hypertension. wikipedia.org

    Potential for Pharmacokinetic and Pharmacodynamic Interactions with Concomitant Therapies

    This compound has the potential for both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) interactions with other medications.

    Pharmacodynamic Interactions:

    Antihypertensives: When administered with other antihypertensive drugs, this compound has an additive effect, leading to a greater reduction in blood pressure. medicines.org.ukmedicaldialogues.in Co-administration with a thiazide diuretic like hydrochlorothiazide can produce a synergistic antihypertensive effect. wikipedia.org

    Sedatives and Alcohol: this compound can potentiate the sedative effects of tricyclic antidepressants, tranquilizers, alcohol, sedatives, and hypnotics. medicines.org.ukmedicaldialogues.in Concomitant use with alcohol should be avoided as it can enhance the blood pressure-lowering effect and increase the risk of side effects like dizziness. patient.infopracto.com

    Beta-blockers: If combination therapy with a beta-blocker is to be stopped, the beta-blocker should be discontinued (B1498344) first, followed by a gradual reduction of this compound after a few days to avoid rebound hypertension. tg.org.aumedicaldialogues.in

    Tricyclic Antidepressants: These may reduce the effectiveness of centrally acting antihypertensive agents, and therefore their co-administration with this compound is not recommended. medicines.org.ukmedicaldialogues.in

    Lorazepam: Co-administration with lorazepam was found to cause small additional impairments in tasks requiring attention. nih.gov this compound may enhance the sedative effect of benzodiazepines. medicaldialogues.in

    Pharmacokinetic Interactions:

    this compound is primarily eliminated from the body through the kidneys via tubular excretion. medicaldialogues.in Therefore, interactions with other drugs that are also excreted this way cannot be ruled out. medicaldialogues.in

    A study investigating the interaction between this compound and the oral hypoglycemic agent glibenclamide found no clinically significant pharmacokinetic interactions at steady state. nih.gov

    Studies have shown no pharmacokinetic interactions with hydrochlorothiazide or digoxin. nih.gov

    Preclinical Toxicology Research: Mutagenicity, Teratogenicity, Carcinogenicity Assessments

    Non-clinical safety studies based on conventional assessments of safety pharmacology, repeated dose toxicity, genotoxicity, and carcinogenic potential have not revealed any special hazards for humans. medicines.org.uk

    Mutagenicity: Standard genotoxicity studies have not indicated a mutagenic potential for this compound. medicines.org.uk

    Teratogenicity: While there is no adequate data from the use of this compound in pregnant women, animal studies have shown embryotoxic effects. medicines.org.uk Therefore, this compound should not be used during pregnancy unless clearly necessary. medicines.org.uk

    Carcinogenicity: Studies on the carcinogenic potential of this compound have not revealed any special hazards for humans. medicines.org.uk

    Comparative Effectiveness Research

    Comparisons with Conventional Centrally Acting Antihypertensives (e.g., Clonidine (B47849), Methyldopa)

    Moxonidine is often compared with older centrally acting antihypertensives like clonidine and methyldopa (B1676449) due to their shared mechanism of action involving the central nervous system. A key distinction lies in this compound's higher selectivity for imidazoline (B1206853) I1 receptors over alpha2-adrenergic receptors nih.govmims.com. This selectivity is believed to contribute to a more favorable tolerability profile for this compound compared to clonidine, which is associated with a higher incidence of alpha2-adrenoceptor-mediated adverse effects such as dry mouth and sedation nih.govuni.lu.

    Studies have demonstrated that this compound is comparably effective to clonidine in reducing blood pressure in patients with mild to moderate essential hypertension. In a six-week, multicenter, double-blind study, both this compound and clonidine HCl reduced systolic and diastolic blood pressure to a similar significant extent from baseline nih.gov. Specifically, this compound led to a mean reduction of 25.4 mmHg in systolic blood pressure and 12.4 mmHg in diastolic blood pressure, while clonidine resulted in reductions of 25.3 mmHg systolic and 10.0 mmHg diastolic (p < 0.001 vs baseline for both) nih.gov. The Pharmaceutical Benefits Advisory Committee, for instance, considered this compound to be no worse than clonidine in efficacy and to appear less toxic, leading to its listing on a cost-minimisation basis as an add-on therapy for hypertension mims.com.

    In patients with chronic kidney disease (CKD) and hypertension, a study indicated that this compound provided a significantly greater reduction in both systolic and diastolic blood pressure compared to clonidine after three months of treatment guidetopharmacology.org. Furthermore, this compound therapy was associated with significantly lower serum creatinine (B1669602) and higher estimated glomerular filtration rate (eGFR) at three months, suggesting potential renoprotective effects guidetopharmacology.org.

    When compared to methyldopa, another conventional centrally acting agent, this compound has generally shown comparable antihypertensive efficacy while being better tolerated.

    Table 1: Comparative Efficacy and Tolerability of this compound vs. Clonidine in Hypertension (This table is intended to be interactive in a live environment)

    FeatureThis compound (Mean Change/Incidence)Clonidine (Mean Change/Incidence)P-value/NotesReference
    Systolic BP Reduction25.4 mmHg25.3 mmHgP < 0.001 vs baseline for both, no significant difference between drugs nih.gov nih.gov
    Diastolic BP Reduction12.4 mmHg10.0 mmHgP < 0.001 vs baseline for both, no significant difference between drugs nih.gov nih.gov
    Overall EfficacyComparableComparableConsidered "no worse than clonidine in efficacy" mims.com mims.com
    Rebound HypertensionLess likelyMore likelyDue to I1 selectivity nih.govmims.com nih.govmims.com
    Dry Mouth (Study 1)20%47%P = 0.005, significantly less with this compound nih.gov nih.gov
    Sedation (Study 1)Lower incidenceHigher incidenceLess frequent with this compound nih.govguidetopharmacology.org nih.govguidetopharmacology.org
    Edema (Study 1)0.8%17%P = 0.001, significantly less with this compound nih.gov nih.gov
    Serum Creatinine (CKD)Significantly lower after 3 monthsHigher after 3 monthsSignificant difference between groups guidetopharmacology.org guidetopharmacology.org
    eGFR (CKD)Significantly higher after 3 monthsLower after 3 monthsSignificant difference between groups guidetopharmacology.org guidetopharmacology.org

    Comparisons with Other Antihypertensive Drug Classes (e.g., ACE Inhibitors, Beta-blockers, Calcium Channel Blockers, Diuretics)

    This compound's efficacy has been evaluated in comparison to major first-line antihypertensive drug classes, including ACE inhibitors, beta-blockers, calcium channel blockers, and diuretics. Controlled clinical trials have generally found this compound to be equally effective in blood pressure control uni.lu.

    ACE Inhibitors (e.g., Enalapril (B1671234), Captopril): this compound has demonstrated comparable antihypertensive efficacy to ACE inhibitors. A placebo-controlled study comparing this compound (0.6 mg o.d.) with enalapril (20 mg o.d.) found similar sustained reductions in blood pressure over 24-hour monitoring periods. Both drugs were statistically superior to placebo, with mean treatment effects of approximately 21 mmHg for standing systolic blood pressure (SBP) and 12 mmHg for standing diastolic blood pressure (DBP) with this compound, and similar reductions with enalapril. A network meta-analysis indicated that this compound reduced blood pressure more effectively than enalapril, though this difference did not reach statistical significance (SBP Mean Difference: 3.10; 95% CI: -2.60–8.80; DBP Mean Difference: 1.30; 95% CI: -1.25–3.85). Furthermore, this compound's low incidence of symptomatic adverse effects has been noted to be comparable to that of ACE inhibitors like captopril (B1668294) and enalapril.

    Beta-blockers (e.g., Atenolol): this compound has shown efficacy comparable to beta-blockers in blood pressure control uni.lu. For example, in controlled trials, this compound was found to be equally effective as atenolol.

    Calcium Channel Blockers (e.g., Amlodipine (B1666008), Nifedipine): Studies have reported that this compound effectively reduces blood pressure with comparable efficacy to calcium channel blockers like nifedipine (B1678770) and amlodipine uni.lu. A "real-life" study in primary care found that this compound as an add-on agent had efficacy comparable to that of other drugs, including calcium channel blockers.

    Diuretics (e.g., Hydrochlorothiazide): this compound's antihypertensive effect has also been found to be comparable to that of thiazide diuretics such as hydrochlorothiazide (B1673439) in controlled trials uni.lu.

    Table 2: Comparative Efficacy of this compound with Other Antihypertensive Drug Classes (Representative Findings) (This table is intended to be interactive in a live environment)

    Drug ClassComparator (Example)This compound EfficacyComparator EfficacyNotesReference
    ACE InhibitorEnalaprilSimilarSimilarSimilar sustained reductions in BP (24-h monitoring)
    More effective (not significant)Less effectiveSBP MD: 3.10; DBP MD: 1.30 vs. Enalapril (network meta-analysis)
    Beta-blockerAtenololEqually effectiveEqually effectiveComparable blood pressure control uni.lu uni.lu
    Calcium Channel BlockerNifedipineEqually effectiveEqually effectiveComparable blood pressure control uni.lu uni.lu
    DiureticHydrochlorothiazideEqually effectiveEqually effectiveComparable blood pressure control uni.lu uni.lu

    Research on Monotherapy versus Combination Therapy Regimens

    This compound has been investigated both as a standalone therapy and as an adjunct in combination regimens for essential hypertension. While it has shown efficacy as monotherapy, especially in mild to moderate cases, its role often extends to combination therapy.

    In a study involving 566 patients, slightly more than half (294 patients) achieved good blood pressure control (sitting DBP < 90 mmHg or reduction of at least 10 mmHg from baseline) with this compound monotherapy (200 or 400 mcg once daily) over 8 weeks. For patients who did not achieve target blood pressure with this compound monotherapy, subsequent randomization to combination therapy showed varied success rates. Satisfactory blood pressure responses were recorded in 46.9% of patients treated with this compound/amlodipine, 26.8% with this compound/enalapril, and 21.1% with this compound/hydrochlorothiazide. These results indicate that this compound is effective both as monotherapy and in combination, with the combination of this compound and amlodipine showing particular promise.

    This compound is frequently considered as an add-on therapy to further lower blood pressure when combination therapy with first- and second-line agents proves insufficient or unsuitable mims.com. It can be effectively combined with various antihypertensive agents, including beta-blockers and ACE inhibitors. While imidazoline receptor agonists are generally not recommended as first-line monotherapy due to their side effect profiles, particularly when compared to other drug classes, they represent a viable option for resistant hypertension. From a safety and efficacy standpoint among imidazoline receptor agonists, this compound appears to be a preferred choice.

    Table 3: Efficacy of this compound in Monotherapy and Combination Therapy (This table is intended to be interactive in a live environment)

    Therapy RegimenOutcome MeasureResult (Percentage/Notes)Reference
    Monotherapy (this compound 200/400 mcg o.d.)Patients achieving good BP control51.9% (294 out of 566 patients over 8 weeks)
    Combination: this compound + AmlodipinePatients with satisfactory BP response46.9%
    Combination: this compound + EnalaprilPatients with satisfactory BP response26.8%
    Combination: this compound + HydrochlorothiazidePatients with satisfactory BP response21.1%
    General RecommendationMonotherapy vs. CombinationEffective alone or in combination; often used as add-on for resistant hypertension mims.com mims.com

    Emerging Research Areas and Future Directions

    Novel Therapeutic Indications and Mechanistic Explorations

    Research into moxonidine extends beyond hypertension, investigating its potential in conditions characterized by sympathetic overactivity and metabolic dysfunction. Studies indicate its beneficial effects on parameters of insulin (B600854) resistance syndrome, seemingly independent of its blood pressure-lowering capabilities. wikidoc.orgwikipedia.orgtandfonline.comdrugbank.com This suggests potential applications in metabolic disorders, a significant area of current exploration. This compound's mechanism of action involves selective agonism at imidazoline (B1206853) subtype 1 (I1) receptors in the medulla oblongata, leading to a decrease in sympathetic nervous system activity. wikidoc.org Compared to older central-acting antihypertensives like clonidine (B47849), this compound exhibits a much greater affinity for the I1-receptor over the α2-adrenoceptor. wikidoc.orgnps.org.auahajournals.org This selectivity may contribute to its improved tolerability profile and broader therapeutic potential. wikidoc.orgnih.gov

    Investigations into Cardiovascular Morbidity and Mortality Outcomes

    While this compound effectively lowers blood pressure, large-scale, long-term clinical trials specifically designed to assess its impact on cardiovascular morbidity and mortality outcomes have been limited. nps.org.aunih.govkup.at The MOXCON trial, which investigated sustained-release this compound in patients with heart failure, was prematurely terminated due to an observed increase in mortality and adverse events in the this compound group at a high dose (3.0 mg daily, sustained-release preparation), which was several-fold higher than the recommended dose for hypertension (0.2–0.6 mg daily, immediate release formulation). wikipedia.orgnps.org.auresearchgate.netnih.govresearchgate.netoup.com This outcome, however, necessitates careful interpretation, as the study design involved very high doses and a population with existing severe heart failure, which might not reflect its effect in hypertensive patients without severe heart failure. Further research is needed to establish its long-term cardiovascular outcomes in its approved indications and in specific patient populations. kup.at

    Advanced Mechanistic Studies on NPY Reduction and Energy Balance Regulation

    This compound has shown promising effects on cardio-metabolic parameters, including a decrease in serum Neuropeptide Y (NPY) levels. mdpi.comresearchgate.net NPY is a neurotransmitter involved in various physiological functions, such as food intake, energy balance regulation, and glucose and lipid metabolism. mdpi.comresearchgate.net A study involving hypertensive individuals categorized by BMI (normal weight, overweight, and obese) demonstrated that this compound administration led to a decrease in serum NPY levels across all groups, with the most significant reduction observed in overweight and obese participants. mdpi.comresearchgate.net This suggests this compound's potential as an agent against obesity-associated hypertension and its involvement in energy balance regulation. mdpi.comresearchgate.net Animal models, such as obese Zucker rats, have shown that this compound can reduce food intake, body weight, and hypothalamic NPY mRNA levels, further supporting its anti-obesity effects, possibly through inhibition of NPY neurons. sigmaaldrich.com These findings warrant further investigation through future mechanistic studies and larger clinical trials to fully understand this compound's role in obesity-related hypertension and energy balance. mdpi.comresearchgate.net

    Here's a summary of NPY reduction effects observed:

    Study PopulationThis compound InterventionKey Finding on NPYSupporting Information
    Hypertensive Individuals (Normal, Overweight, Obese BMI)12 weeks, up to 0.6 mg dailySignificant decrease in serum NPY levels across all groups, largest decrease in overweight/obese. mdpi.comresearchgate.netAssociated with improvements in cardio-metabolic parameters, including BMI and lipid profile. mdpi.comresearchgate.net
    Obese Zucker Rats21 days, 3 mg/kg daily37% reduction in hypothalamic NPY mRNA levels. sigmaaldrich.comDecreased food intake (20%), reduced weight gain (15%), decreased plasma insulin and leptin. sigmaaldrich.com

    Further Elucidation of Anti-inflammatory Effects and Sympathetic-Insulin Resistance Interplay

    This compound's influence on the sympathetic nervous system, known to be overactive in conditions like insulin resistance and obesity, positions it as a subject of interest for its anti-inflammatory effects and its role in the sympathetic-insulin resistance interplay. nih.govresearchgate.netahajournals.orgkup.at Research has indicated that this compound can improve insulin sensitivity and glucose tolerance. wikidoc.orgwikipedia.orgtandfonline.comdrugbank.comahajournals.org In obese Zucker rats, this compound treatment significantly improved whole-body glucose tolerance and enhanced insulin action on skeletal muscle glucose transport, alongside a reduction in circulating free fatty acid levels. ahajournals.org While a study in women with polycystic ovary syndrome (PCOS) did not find a significant modulation of sympathetic activity with this compound in all participants, it did suggest anti-inflammatory effects and a relationship between insulin resistance markers and the sympathetic response to this compound, highlighting areas for further exploration. nih.gov The drug has also been shown to reduce plasma leptin levels in obese hypertensive patients, which is relevant given leptin's role in down-regulating NPY in food intake balance. kup.atresearchgate.netkup.at

    Development of Novel Formulations and Delivery Systems in Research

    Research is underway to develop novel formulations and delivery systems for this compound, primarily to optimize its pharmacokinetic profile, enhance stability, and potentially improve patient adherence. Efforts include exploring sustained-release formulations to maintain more constant drug levels and extend therapeutic effects. jacc.orggoogle.com The stability of this compound as a pure ingredient and within pharmaceutical formulations is also a focus of research, considering the influence of excipients and packaging materials on its degradation kinetics. mdpi.comresearchgate.net Such advancements aim to overcome limitations of conventional delivery, potentially offering more consistent drug release and improved therapeutic outcomes. google.comimpactfactor.org

    Potential Applications beyond Hypertension (e.g., Pain Management)

    Beyond its antihypertensive use, this compound is being investigated for other therapeutic applications. Its central sympatholytic action and interaction with alpha-2 adrenergic receptors suggest potential for pain management. nih.govpatsnap.com Studies in animal models, such as mice with neuropathic pain (dynorphin-induced or spinal nerve ligation-induced allodynia), have demonstrated this compound's effectiveness in alleviating allodynic hypersensitivity. google.com Furthermore, intrathecal administration of this compound has been shown to produce antinociception and synergize with opioid agonists, even in neuropathic pain states, suggesting its utility as a co-adjuvant or standalone treatment for chronic neuropathic pain. nih.govnih.gov Other emerging areas of research include its efficacy in attention deficit hyperactivity disorder (ADHD). mdpi.com

    Need for Large-Scale, Long-Term Prospective Clinical Trials

    Despite a substantial body of evidence establishing this compound's efficacy in blood pressure reduction and its favorable metabolic profile, there remains a critical need for large-scale, long-term prospective clinical trials. tandfonline.comnps.org.aunih.govkup.atmdpi.comresearchgate.netjacc.org Such trials are essential to definitively assess its impact on cardiovascular morbidity and mortality, particularly outside the context of severe heart failure as observed in the MOXCON trial. nps.org.auresearchgate.netnih.govresearchgate.netoup.com While smaller studies have demonstrated benefits in managing hypertension, improving insulin sensitivity, and reducing sympathetic overactivity, the broader long-term benefits on patient outcomes require robust investigation to solidify its role in cardiovascular and metabolic disease management. kup.atmdpi.comresearchgate.net

    Q & A

    Q. What are the primary pharmacological targets of moxonidine, and how do they contribute to its antihypertensive effects?

    this compound selectively binds to imidazoline I1 receptors (40-fold higher affinity than α2-adrenoceptors) and weakly interacts with α2-adrenoceptors. Its antihypertensive action arises from central modulation of sympathetic outflow via I1 receptors in the rostral ventrolateral medulla (RVLM), reducing norepinephrine release and peripheral vascular resistance. Methodologically, receptor specificity can be confirmed using competitive binding assays (e.g., radioligand displacement studies) and in vivo models (e.g., spontaneously hypertensive rats) to isolate hemodynamic effects .

    Q. What experimental models are most appropriate for studying this compound’s dose-dependent effects on blood pressure?

    Chronic hypertensive rodent models (e.g., spontaneously hypertensive rats) are optimal for assessing dose-response relationships. Studies should include randomized, double-blind designs with placebo controls, repeated blood pressure measurements (via tail-cuff or telemetry), and pharmacokinetic profiling to correlate plasma concentrations with efficacy. Sustained-release formulations can be evaluated for prolonged effects, as demonstrated in clinical trials .

    Q. How can researchers validate this compound’s selectivity for imidazoline I1 receptors over α2-adrenoceptors?

    Use selective antagonists (e.g., AGN192403 for I1 receptors) in isolated tissue preparations (e.g., rat brainstem slices) to block this compound’s effects. Compare binding affinities via saturation and competition assays using radiolabeled ligands (e.g., [³H]-clonidine for α2-adrenoceptors vs. [³H]-moxonidine for I1 receptors). Functional assays, such as inhibition of stimulated norepinephrine overflow in sympathetically innervated tissues, further clarify receptor contributions .

    Advanced Research Questions

    Q. How should contradictory data on this compound’s CNS effects (e.g., sedation) versus sustained antihypertensive efficacy be reconciled?

    Contradictions arise from differential receptor adaptation. For example, CNS side effects (e.g., reduced saccadic peak velocity) diminish with tolerance after 1–4 weeks of treatment, while I1 receptor-mediated hypotensive effects persist. Advanced methodologies include longitudinal EEG/functional MRI to track neural adaptation and parallel measurement of plasma catecholamines to confirm sustained sympathetic inhibition .

    Q. What experimental strategies can differentiate this compound’s gastric cytoprotective effects from its antihypertensive actions?

    Use pylorus-ligated rat models to isolate gastric effects. Measure acid secretion (via intragastric pH monitoring), pepsin activity (spectrophotometric assays), and mucosal injury (histopathology). Compare outcomes with selective I1 receptor agonists/antagonists and α2-adrenoceptor blockers to identify receptor-specific pathways. Dose-response studies in normotensive vs. hypertensive models further dissociate mechanisms .

    Q. How can researchers address variability in this compound’s efficacy across demographic subgroups (e.g., age, comorbidities)?

    Employ stratified clinical trial designs with subgroup analysis (e.g., elderly patients, diabetic hypertensives). Use pharmacogenomic approaches (e.g., genotyping for ADRA2A/B/C polymorphisms) to identify responders. Meta-analyses of existing trials can quantify heterogeneity, while physiologically based pharmacokinetic (PBPK) modeling predicts dose adjustments for specific populations .

    Q. What methodologies best capture this compound’s impact on noradrenergic pathways in the RVLM?

    Combine microdialysis (to measure extracellular norepinephrine levels) with electrophysiological recordings in anesthetized or decerebrate rodents. Optogenetic silencing of RVLM neurons or chemogenetic approaches (DREADDs) can selectively modulate sympathetic outflow. Immunohistochemistry for c-Fos expression post-treatment localizes activated neuronal populations .

    Methodological and Data Analysis Questions

    Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects in longitudinal studies?

    Use mixed-effects models to account for repeated measures (e.g., weekly blood pressure readings). Time-corrected area under the effect curve (AUEC) analysis quantifies cumulative CNS or hemodynamic effects. Equivalence testing (e.g., two one-sided tests) can confirm tolerance development by comparing later timepoints to baseline .

    Q. How can reproducibility be ensured in studies investigating this compound’s receptor-specific effects?

    Adhere to ARRIVE guidelines for preclinical studies: report sample sizes, randomization methods, and blinding protocols. Validate findings across multiple models (e.g., cell lines, knockout mice, human tissue). Share raw data (e.g., binding curves, hemodynamic traces) in supplementary materials and cite established protocols for receptor assays .

    Q. What strategies mitigate confounding factors in clinical trials assessing this compound’s CNS side effects?

    Include placebo run-in phases to exclude placebo responders. Use objective measures (e.g., saccadic peak velocity, quantitative EEG) alongside subjective scales (e.g., visual analogue scales for alertness). Stratify randomization by baseline CNS function and control for comorbidities (e.g., sleep disorders) via exclusion criteria .

    Data Interpretation and Knowledge Gaps

    Q. How do this compound’s effects on gastric secretion inform its therapeutic potential beyond hypertension?

    this compound reduces acid/pepsin secretion and ethanol-induced mucosal injury via I1 receptors, suggesting utility in gastroprotection. However, mechanistic links between central sympathetic inhibition and gastric effects remain unclear. Future studies should explore local I1 receptor expression in gastric mucosa and compare efficacy with proton-pump inhibitors .

    Q. Why do some studies report minimal α2-adrenoceptor involvement in this compound’s action despite structural similarities to clonidine?

    this compound’s lower α2-adrenoceptor affinity (Ki >100 nM vs. clonidine’s Ki <10 nM) limits its interaction. Functional assays (e.g., isolated vas deferens contractions) show minimal α2-mediated inhibition. However, species-specific receptor heterogeneity may explain discrepancies; human-derived cell lines are preferred for translational relevance .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.